N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)Benzenesulfonamide
Description
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a branched alkyl chain substituent containing a ketone group and a phenyl moiety at the C2 position. The compound is synthesized via iminium ion-mediated catalysis and photochemical methods, as demonstrated in , which reports its NMR data (e.g., δ 202.25 ppm for the ketone carbonyl) and high-resolution mass spectrometry (HR-MS) confirmation (m/z 400.1944 [M+H]⁺) . Its structural complexity distinguishes it from simpler benzenesulfonamides, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-18(13-14-20,16-9-5-3-6-10-16)15-19(2)23(21,22)17-11-7-4-8-12-17/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYCLVWSUDYQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(CN(C)S(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573164 | |
| Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209350-34-5 | |
| Record name | N-Methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide typically involves:
- Formation of the benzenesulfonamide core with N-methyl substitution.
- Introduction of the 2-methyl-4-oxo-2-phenylbutyl side chain via alkylation or acylation.
- Use of ketoester or β-ketoester intermediates to install the 4-oxo-2-phenylbutyl moiety.
This strategy is supported by literature describing the synthesis of related benzenesulfonamide derivatives bearing phenacyl or ketoester substituents.
Specific Synthetic Routes
Preparation via β-Ketoester Intermediates and Acetate Enolate Chemistry
One robust approach involves the formation of β-keto esters, which are then converted into the desired keto side chain. The process is as follows:
- Step 1: Protection of amino acids (e.g., phenylalanine derivatives) by benzyloxycarbonyl (Cbz) or other protecting groups.
- Step 2: Esterification or halogenation of the carboxyl group to form esters or acid halides.
- Step 3: Reaction of these esters or acid halides with acetate enolates (preferably lithium salts such as lithium diisopropylamide) to form β-keto esters.
- Step 4: Oxidative halogenation of the β-keto ester to introduce a halogen at the active methylene position, facilitating further functionalization.
- Step 5: Subsequent coupling with benzenesulfonamide derivatives to form the target compound.
This method allows precise control of stereochemistry and functional group placement, with reactions typically carried out at low temperatures (-75°C to -30°C) in solvents such as tetrahydrofuran or toluene.
Table 1: Key Reagents and Conditions for β-Ketoester Route
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Protection: Cbz-Cl, base | Amino group protection |
| 2 | Esterification: Methanol, acid catalyst | Formation of methyl ester |
| 3 | Acetate enolate: LiN(iPr)2 or LiOtBu | Formation of β-keto ester |
| 4 | Halogenation: NCS or CuBr2 | Introduction of halogen at active methylene |
| 5 | Coupling: Benzenesulfonamide derivatives | Formation of sulfonamide bond |
Direct Sulfonamide Formation via Amination and Sulfonylation
Another preparation method involves:
- Reaction of a suitable amine (N-methylated amine) with benzenesulfonyl chloride to form the N-methylbenzenesulfonamide intermediate.
- Alkylation of this intermediate with a 2-methyl-4-oxo-2-phenylbutyl halide or equivalent electrophile to install the side chain.
This method benefits from commercially available starting materials and straightforward reaction conditions, such as mild bases and organic solvents (e.g., dichloromethane, chloroform).
Multi-Step Synthesis via Epoxy and Amino Alcohol Intermediates
A more elaborate industrially scalable route includes:
- Starting from (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane.
- Ring-opening with isobutylamine or methylamine to form amino alcohol intermediates.
- Coupling with benzenesulfonyl chlorides to introduce the sulfonamide group.
- Reduction and deprotection steps to yield the final compound.
This route emphasizes stereoselectivity and purity, with controlled pH and temperature conditions to optimize crystallization and yield.
Reaction Conditions and Purification
- Temperature: Reactions involving enolates and halogenations are typically conducted at low temperatures (-100°C to 0°C) to control selectivity.
- Solvents: Common solvents include tetrahydrofuran, toluene, ethyl acetate, chloroform, and mixtures of n-hexane and ethyl acetate for chromatography.
- Purification: Flash chromatography on silica gel is standard, using solvent mixtures such as n-hexane/ethyl acetate (4:1) to isolate pure compounds.
- Work-up: Acidic aqueous washes (citric acid, sodium bicarbonate) are used to quench reactions and remove impurities.
Analytical Data Supporting Preparation
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of benzenesulfonamide NH, methyl groups, keto carbonyls, and aromatic protons.
- IR Spectroscopy: Characteristic sulfonamide NH stretching vibrations and carbonyl absorptions are observed.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~317-320 g/mol).
- X-Ray Crystallography: Used in some studies to confirm stereochemistry and molecular conformation, especially for intermediates.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DMSO as an oxidant and solvent, often with microwave assistance.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) as a reducing agent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-sulfonyl-2-aryloxoacetamides.
Reduction: Formation of reduced benzenesulfonamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide has been studied for its potential antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant activity against a range of bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that modifications in the structure of sulfonamides can enhance their efficacy against resistant pathogens, making them valuable in developing new antimicrobial agents .
1.2 Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property positions it as a candidate for further development in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
1.3 Cancer Research
Recent studies have explored the role of sulfonamide derivatives in cancer therapy. This compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This mechanism suggests potential applications in targeted cancer therapies, particularly for tumors that are resistant to standard treatments .
Material Science
2.1 Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing various polymers. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymer matrices, making it suitable for applications in coatings and composite materials .
2.2 Drug Delivery Systems
The compound is also being explored for use in drug delivery systems due to its ability to form stable complexes with various drugs. These complexes can improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic interventions .
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s branched 2-methyl-4-oxo-2-phenylbutyl group contrasts with substituents in analogs:
- N-methyl-N-(phenylethynyl)benzenesulfonamide (1b) (): Features a linear ethynyl-phenyl group, enabling conjugation but lacking the ketone and branched alkyl chain .
- N-benzyl-4-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide (7g) (): Differs by a benzyl group instead of a methyl on the sulfonamide nitrogen, altering steric bulk and π-π interactions .
- N-methyl-2-oxo-2-phenyl-N-tosylacetamide (2a) (): Contains an α-ketoacetamide moiety but lacks the branched alkyl chain, reducing steric hindrance .
Physical Properties
Ethynyl-substituted analogs exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .
Crystallographic and Computational Insights
- Crystal Structure Validation : SHELX programs () are widely used for refining sulfonamide structures, ensuring accuracy in bond lengths and angles .
- Comparative Analysis : The crystal structure of N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide () reveals intermolecular hydrogen bonds involving sulfonamide S=O and NH groups, a feature likely shared by the target compound .
Q & A
Q. What are the common synthetic routes for preparing N-methyl-N-(2-methyl-4-oxo-2-phenylbutyl)benzenesulfonamide and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example:
- N-ynylsulfonamide oxidation : Reacting N-methyl-N-(phenylethynyl)benzenesulfonamide derivatives with dimethyl sulfoxide (DMSO) as a nucleophilic oxidant yields α-keto imides under optimized conditions (yields: 35–83%). Electron-rich substrates generally achieve higher yields .
- Aziridine ring-opening : Using magnetically retrievable CoFe@rGO nanohybrid catalysts enables efficient synthesis of benzenesulfonamide derivatives via regioselective ring-opening of aziridines. This method offers recyclability and avoids harsh conditions .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can incorporate triazole moieties into benzenesulfonamide scaffolds, enhancing biological activity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and detect coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ 170–210 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, validating bond lengths, angles, and intermolecular interactions. Structure validation tools like PLATON ensure data accuracy .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretching at ~1340–1350 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites and redox behavior .
- Solvation models (e.g., COSMO) simulate solvent effects on reactivity, aiding in rationalizing reaction pathways or binding affinities .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., IC₅₀ protocols) to minimize variability .
- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups on the phenyl ring) to isolate key pharmacophores .
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). Cross-validate with NMR titration or surface plasmon resonance (SPR) .
Q. How to optimize reaction conditions for higher yields?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of sulfonamide intermediates but may require post-reaction purification .
- Catalyst tuning : Heterogeneous catalysts like CoFe@rGO improve regioselectivity and reduce side reactions in aziridine ring-opening .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the aryl ring increase electrophilicity at the reaction center, accelerating nucleophilic attack .
Q. What methodologies study interactions with biological targets?
- Methodological Answer :
- X-ray crystallography : Resolve co-crystal structures of the compound bound to proteins (e.g., carbonic anhydrase) to identify key binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
